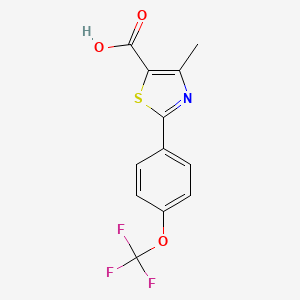

![molecular formula C12H12N2OS2 B2803540 N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 899941-79-8](/img/structure/B2803540.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Scientific Research Applications

- Thiazoles, including our compound of interest, have been investigated for their antimicrobial properties. For instance, sulfathiazole , a related thiazole derivative, is used as an antimicrobial drug . Researchers have synthesized various N-substituted thiazole derivatives and screened them for antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

- Thiazoles exhibit antifungal activity, and compounds like abafungin fall into this category . Investigating our compound’s ability to inhibit fungal growth could provide valuable insights for drug development.

- Thiazoles have been associated with anticancer properties. For instance, tiazofurin , another thiazole derivative, acts as an antineoplastic drug . Researchers could explore our compound’s impact on cancer cell lines, assessing its cytotoxicity and potential as an anticancer agent .

- Beyond therapeutic applications, thiazoles play a role in various biological processes. For instance, the thiazole ring is a component of Vitamin B1 (thiamine) , essential for energy metabolism and nervous system function .

Antimicrobial Activity

Antifungal Properties

Anticancer and Antiproliferative Effects

Biological Applications Beyond Disease Treatment

Mechanism of Action

Target of Action

The compound N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts by inhibiting the phosphorylation of receptor-interacting protein kinase 3 (RIPK3) in necroptotic cells . This inhibition blocks necrosome formation, thereby preventing the progression of necroptosis .

Biochemical Pathways

The compound affects the arachidonic acid pathway by suppressing the COX enzymes . This suppression results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound also impacts the necroptosis pathway by inhibiting the phosphorylation of RIPK3 .

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of COX enzymes leads to anti-inflammatory effects . By blocking necrosome formation, the compound protects mice from hypothermia and death in a tumor necrosis factor-induced systemic inflammatory response syndrome model .

properties

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-16-8-3-2-4-9-10(8)13-12(17-9)14-11(15)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKCKZQSSMIJAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803457.png)

![4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B2803459.png)

![6-(3-hydroxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2803461.png)

![methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate](/img/structure/B2803462.png)

![3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B2803470.png)

![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2803472.png)